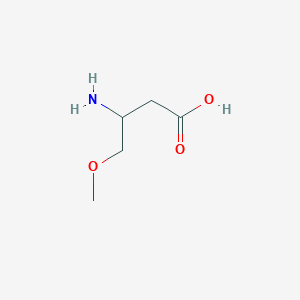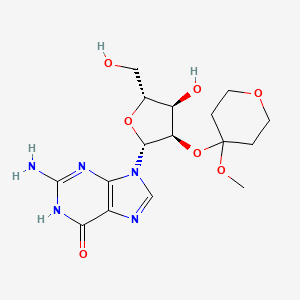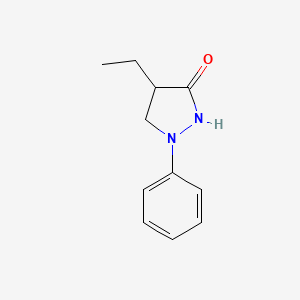
2-(Phenylcarbamoyl)hexahydropyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylcarbamoyl)hexahydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C12H15N3O3 It is known for its unique structure, which includes a hexahydropyridazine ring substituted with a phenylcarbamoyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylcarbamoyl)hexahydropyridazine-3-carboxylic acid typically involves the reaction of hexahydropyridazine-3-carboxylic acid with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylcarbamoyl)hexahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-(Phenylcarbamoyl)hexahydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Phenylcarbamoyl)hexahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydropyridazine-3-carboxylic acid: Lacks the phenylcarbamoyl group, resulting in different reactivity and applications.
Phenylcarbamoyl derivatives: Compounds with similar structures but different ring systems or substituents.
Uniqueness
2-(Phenylcarbamoyl)hexahydropyridazine-3-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
| 62222-00-8 | |
Formule moléculaire |
C12H15N3O3 |
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
2-(phenylcarbamoyl)diazinane-3-carboxylic acid |
InChI |
InChI=1S/C12H15N3O3/c16-11(17)10-7-4-8-13-15(10)12(18)14-9-5-2-1-3-6-9/h1-3,5-6,10,13H,4,7-8H2,(H,14,18)(H,16,17) |
Clé InChI |
RHMKVAUIGIHTEY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(NC1)C(=O)NC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one](/img/structure/B12906508.png)
![N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide](/img/structure/B12906540.png)



